molecular formula C17H15N3O2S2 B12182500 N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12182500
M. Wt: 357.5 g/mol
InChI Key: YBSXZTDQMPVLNY-UHFFFAOYSA-N
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Description

The compound N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a thiophene-substituted thiazole core linked to an acetamidophenyl group. Its molecular architecture combines a 1,3-thiazole ring substituted at the 2-position with a thiophene moiety and at the 4-position with an acetamide chain. This structural motif is characteristic of bioactive molecules targeting enzyme receptors or ion channels, often explored for antimicrobial, anticancer, or neurological applications .

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H15N3O2S2/c1-11(21)18-12-4-2-5-13(8-12)19-16(22)9-14-10-24-17(20-14)15-6-3-7-23-15/h2-8,10H,9H2,1H3,(H,18,21)(H,19,22)

InChI Key

YBSXZTDQMPVLNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Acetamidophenyl group : Contributes to the compound's solubility and interaction with biological targets.
  • Thiazole ring : Known for its role in various biological activities, particularly in anticancer and antimicrobial properties.
  • Thiophene moiety : Often associated with enhanced electron-donating properties, which can influence biological interactions.

Molecular Formula

The molecular formula for this compound is C15H16N4O3SC_{15}H_{16}N_4O_3S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways that promote tumor growth.

Case Study: In Vitro Efficacy

In a study examining the effects on human breast cancer cells (MCF7), this compound demonstrated an IC50 value of approximately 5.48 µM, indicating significant cytotoxicity against cancer cells while showing reduced toxicity towards normal fibroblast cells.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various pathogens. The thiazole and thiophene components are known to enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.

Research Findings

A comparative study indicated that derivatives similar to this compound possess varying degrees of antimicrobial efficacy. The presence of electron-withdrawing groups was found to enhance activity against Gram-positive bacteria.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Targeting enzymes critical for cell survival in cancer and microbial cells.
  • DNA Interaction : Binding to DNA, leading to interference with replication and transcription processes.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/EC50 (µM)Reference
AnticancerMCF7 (Breast Cancer)5.48
AntimicrobialStaphylococcus aureus10.25
Apoptosis InductionVarious Cancer Cells-

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of thiazole derivatives, including N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide, as promising antiviral agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on viral replication.

Case Study: Inhibition of HCV NS5B

A study demonstrated that thiazole derivatives can inhibit Hepatitis C Virus (HCV) NS5B RNA polymerase activity. The compound's structure allows it to interact effectively with the viral enzyme, showcasing an IC50 value comparable to established antiviral drugs. These findings suggest that modifications to the thiazole ring can enhance antiviral potency and selectivity against HCV .

Anticancer Applications

Thiazole-containing compounds have been extensively studied for their anticancer properties. The unique structural features of this compound contribute to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. The compound demonstrated a significant growth inhibition percentage (GI50) across multiple cancer types, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Applications

The antimicrobial activity of thiazole derivatives has also been a focal point in research. This compound has shown effectiveness against a range of bacterial strains.

Case Study: In Vitro Antimicrobial Evaluation

A series of experiments revealed that this compound exhibits considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that the compound could serve as a potential candidate for developing new antibiotics .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiazole rings are susceptible to oxidation. Key findings include:

  • Thiophene ring oxidation : Using hydrogen peroxide (H₂O₂) in acetic acid generates sulfone derivatives, altering electronic properties.

  • Thiazole ring oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) yields thiazole N-oxide, enhancing polarity.

Table 1: Oxidation Reactions and Outcomes

ReactantReagent/ConditionsProductEffect on Bioactivity
Thiophene moietyH₂O₂ (30%), AcOH, 60°C, 4hThiophene sulfone derivativeReduced lipophilicity
Thiazole moietymCPBA, DCM, 0°C, 2hThiazole N-oxideIncreased solubility

Reduction Reactions

The acetamide group undergoes selective reduction:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acetamide to a secondary amine, forming N-(3-aminophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethylamine.

Key Data :

  • Reaction yield : ~65% (optimized with anhydrous conditions).

  • Mechanism : LiAlH₄ cleaves the C=O bond via nucleophilic acyl substitution.

Nucleophilic Substitution

The thiazole ring participates in electrophilic substitution:

  • C-5 position reactivity : Reacts with iodomethane (CH₃I) in DMF/K₂CO₃ to form 5-methylthiazole derivatives.

  • Thiophene functionalization : Bromination with NBS (N-bromosuccinimide) yields 5-bromothiophene analogs.

Table 2: Substitution Reactions

PositionReagentConditionsProduct Application
Thiazole C-5CH₃I, K₂CO₃, DMF80°C, 6hEnhanced HDAC6 inhibition
Thiophene C-5NBS, AIBN, CCl₄Reflux, 12hCross-coupling precursor

Cycloaddition and Ring-Opening

The thiazole ring engages in [4+2] cycloaddition:

  • With dienophiles : Reacts with maleic anhydride under microwave irradiation to form bicyclic adducts.

  • Ring-opening : Treatment with NaOH (10%) hydrolyzes thiazole to thioamide derivatives.

Biological Activity-Linked Reactivity

The compound’s anticancer mechanism involves:

  • HDAC6 inhibition : The thiazole-thiophene core binds to HDAC6’s catalytic domain, disrupting α-tubulin deacetylation (IC₅₀ = 2.95 μM) .

  • Metabolic oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to reactive sulfoxide intermediates, contributing to off-target effects.

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the acetamide bond, forming 3-acetamidoaniline and thiazole-thiophene fragments.

  • Hydrolytic stability : Stable in pH 5–7 but degrades in strong acids/bases via amide hydrolysis.

Figure 1: Degradation Pathways

text
UV Light N-(3-acetamidophenyl)─2[...]acetamide → 3-Acetamidoaniline + Thiazole-thiophene acid H₂SO₄ (1M) └→ Hydrolyzed amide + Thiophene sulfonic acid

Synthetic Derivatives and SAR

Modifications at the thiazole C-4 position improve potency:

  • Methylation : Increases metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for parent compound).

  • Halogenation : Bromo-derivatives show 3-fold higher HDAC6 affinity .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties . Experimental protocols and mechanistic data align with trends observed in structurally related thiazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Application Reference
N-(3-Acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide Thiophen-2-yl on thiazole; 3-acetamidophenyl ~387.46 (calculated) Not explicitly reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone core; bromophenyl substituent ~456.32 FPR2 agonist; chemotaxis in neutrophils
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) β3-adrenergic agonist; hydroxy-phenethyl chain 396.51 Treatment of overactive bladder
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Thiophene-pyridine-thiadiazole hybrid 515.51 Not reported; structural complexity suggests kinase inhibition potential
N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide Triazole-thiophene hybrid; fluorophenyl group ~450.48 Potential cytohesin inhibitor

Functional Group Analysis

  • Thiophene-Thiazole Core : The thiophene-thiazole combination (as in the target compound) is associated with π-π stacking interactions in receptor binding, as seen in NMDA receptor modulators () and antimicrobial agents ().
  • Acetamide Linker : The acetamide group enhances solubility and facilitates hydrogen bonding with biological targets. Mirabegron () exemplifies this with its β3-adrenergic receptor affinity.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability.
    • Aromatic substituents (e.g., bromophenyl in ) enhance receptor selectivity, as seen in FPR2 agonists.

Spectroscopic and Crystallographic Insights

  • Spectroscopy : Detailed NMR and IR data for thiophene-containing acetamides (e.g., ) confirm structural integrity through characteristic peaks for thiophene (δ ~7.0–7.5 ppm in ¹H NMR) and thiazole (C=S stretch ~690 cm⁻¹ in IR).

Q & A

Q. How can accelerated stability studies inform storage conditions for this compound?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of acetamide to carboxylic acid).
  • Stability-Indicating Assays : Use DSC/TGA to assess melting point consistency (e.g., reports 170–315°C for related compounds) .

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